3-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
Description
3-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS: 62052-22-6) is a heterocyclic compound featuring a triazolopyridine core fused with a 6-methyl-1,3-benzodioxole moiety. Its molecular formula is C₁₂H₈N₄O₂ (molecular weight: 240.22 g/mol), with a polar surface area (PSA) of 62.06 Ų and a calculated logP (XlogP) of 1.8, indicating moderate lipophilicity . The benzodioxole substituent contributes electron-rich aromaticity, while the triazolopyridine scaffold mimics purine isosteres, making it a candidate for targeting enzymes like kinases .
Properties
CAS No. |
62052-36-2 |
|---|---|
Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-(6-methyl-1,3-benzodioxol-5-yl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10N4O2/c1-8-5-11-12(19-7-18-11)6-10(8)17-13-9(15-16-17)3-2-4-14-13/h2-6H,7H2,1H3 |
InChI Key |
NWLVIQOJNDLACN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N3C4=C(C=CC=N4)N=N3)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylbenzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves multi-step reactions. One common approach is the Pd-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution . Another method involves the use of aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylbenzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(6-Methylbenzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(6-Methylbenzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application .
Comparison with Similar Compounds
Key Observations :
- Polar Functional Groups: The 5-amino substituent in Compound 11 increases PSA (85.54 Ų), improving water solubility but possibly limiting blood-brain barrier penetration .
- Benzodioxole vs.
Anticancer Activity
- The compound 5,7-diamino-3-(3-trifluoromethylphenyl)-3H-triazolo[4,5-b]pyridine-6-carbonitrile demonstrated selective activity against EKVX lung cancer cells (Growth Percentage, GP = 29.14%) with lower toxicity (HEK293 cells) than doxorubicin . In contrast, the benzodioxole-containing target compound lacks direct activity data but shares structural similarities with kinase inhibitors (e.g., PIM-1 kinase inhibitors in ).
Kinase Inhibition
- 3-(3-Trifluoromethoxy-phenyl)-3H-triazolo[4,5-b]pyridine (Compound 8) showed potent PIM-1 kinase inhibition (IC₅₀: 89 nM), attributed to the trifluoromethoxy group’s electron-withdrawing effects enhancing binding affinity . The target compound’s benzodioxole group may similarly engage in π-π stacking but lacks halogen-based electronic modulation.
Antiproliferative Mechanisms
- Triazolopyridines with 6-cyano or 5-amino groups (e.g., Compound 11) exhibit altered hydrogen-bonding capabilities, critical for interactions with tubulin or kinase ATP-binding pockets . The target compound’s unsubstituted triazolopyridine core may limit such interactions unless modified.
Biological Activity
3-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound notable for its unique structural features that combine a benzodioxole ring with a triazolopyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- CAS Number : 62052-36-2
- Molecular Formula : C13H10N4O2
- Molecular Weight : 254.24 g/mol
- IUPAC Name : 3-(6-methyl-1,3-benzodioxol-5-yl)triazolo[4,5-b]pyridine
Structural Characteristics
The structure of this compound allows for diverse interactions with biological targets, which is crucial for its activity. The benzodioxole component is known for its influence on pharmacological properties.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets such as enzymes and receptors. Specific mechanisms may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing downstream signaling cascades.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms such as:
- Activation of caspases leading to programmed cell death.
- Inhibition of cell proliferation by interfering with the cell cycle.
A notable study reported the following IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 8 |
| A549 (lung cancer) | 12 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. SAR studies suggest that variations in the benzodioxole and triazolopyridine moieties can enhance or diminish activity against specific targets. For instance:
- Substituents on the benzodioxole ring : Methyl or methoxy groups can enhance lipophilicity and improve receptor binding affinity.
- Modifications on the triazole ring : Alterations here can affect enzyme inhibition potency.
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Neurodegenerative Disease Models : In a study investigating compounds targeting adenosine receptors (A1R and A2AR), derivatives of this compound exhibited promising results in promoting neuronal survival and reducing neuroinflammation .
- Synergistic Effects with Other Drugs : Research demonstrated that when combined with other therapeutic agents, this compound enhanced overall efficacy against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
